molecular formula C14H21N5OS2 B2406177 N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 923744-44-9

N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2406177
CAS No.: 923744-44-9
M. Wt: 339.48
InChI Key: RBADSRDSMRBHHW-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic small molecule designed for research purposes, featuring a 1,3,4-thiadiazole core—a scaffold recognized for its significant potential in medicinal chemistry. The 1,3,4-thiadiazole moiety is extensively investigated as a privileged structure for developing promising antimicrobial agents, with many derivatives demonstrating potent activity against various pathogenic bacteria and fungi . This compound integrates a propan-2-yl (isopropyl) amino substituent on the thiadiazole ring, which can be critical for modulating its electronic properties and biological interactions. The molecular architecture is completed with a sulfanylacetamide linker and a 1-cyanocyclohexyl group, a structural feature that can influence the molecule's conformation, solubility, and metabolic stability. Researchers are exploring this compound and its analogs primarily in drug discovery and development. Its mechanism of action is believed to involve interaction with enzyme targets; similar thiadiazole-derived molecules have been identified as potent inhibitors of enzymes like carbonic anhydrase and 5-lipoxygenase (5-LOX) . The inhibitory activity against 5-LOX, a key enzyme in the leukotriene biosynthesis pathway, suggests potential for research into anti-inflammatory therapeutics . Furthermore, the structural motif of connecting a thiadiazole unit to diverse pharmacophores via a sulfanylacetamide bridge is a established strategy in designing potential non-steroidal anti-inflammatory agents, as demonstrated by related hybrid molecules . This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key intermediate or a lead compound for the synthesis of novel derivatives, for in vitro bioactivity screening, or for mechanistic studies aimed at elucidating the role of thiadiazole-containing molecules in biochemical pathways.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[5-(propan-2-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5OS2/c1-10(2)16-12-18-19-13(22-12)21-8-11(20)17-14(9-15)6-4-3-5-7-14/h10H,3-8H2,1-2H3,(H,16,18)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBADSRDSMRBHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NN=C(S1)SCC(=O)NC2(CCCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the Propan-2-ylamino Group

The 5-position of the thiadiazole ring is functionalized with a propan-2-ylamino group via nucleophilic substitution. This step is critical for conferring biological activity to the final compound:

  • Reaction Protocol :

    • 2-Chloro-5-methyl-1,3,4-thiadiazole is treated with excess propan-2-ylamine in ethanol.
    • The reaction is catalyzed by potassium carbonate (K₂CO₃) to facilitate deprotonation of the amine.
  • Optimization Insights :

    • Yield improvements (up to 78%) are achieved by using a 3:1 molar ratio of propan-2-ylamine to thiadiazole.
    • Prolonged reaction times (>12 hours) reduce yields due to side reactions.

Sulfanyl Group Incorporation

The sulfanyl (-S-) linker at the 2-position of the thiadiazole is introduced via a thiol-disulfide exchange reaction:

  • Reaction with Mercaptoacetamide :

    • 2-Mercaptoacetamide is reacted with the functionalized thiadiazole in dimethylformamide (DMF).
    • Oxidizing agents such as iodine (I₂) or hydrogen peroxide (H₂O₂) promote disulfide bond formation.
  • Purification :

    • Column chromatography using silica gel and ethyl acetate/hexane (1:3) eluent achieves >95% purity.

Coupling with N-(1-Cyanocyclohexyl)Acetamide

The final step involves coupling the sulfanyl-thiadiazole intermediate with N-(1-cyanocyclohexyl)acetamide. This is achieved through a nucleophilic acyl substitution reaction:

  • Activation of the Acetamide :

    • The acetamide is activated using carbodiimide reagents (e.g., EDC or DCC) in the presence of hydroxybenzotriazole (HOBt).
  • Coupling Reaction :

    • The activated acetamide reacts with the sulfanyl-thiadiazole intermediate in anhydrous tetrahydrofuran (THF).
    • Temperature: 0°C to room temperature (20–25°C).

Critical Parameters :

  • Molar ratio of 1:1.2 (acetamide to thiadiazole) maximizes yield.
  • Exclusion of moisture prevents hydrolysis of the activated intermediate.

Industrial-Scale Production Considerations

Scalable synthesis requires modifications to laboratory protocols:

Parameter Laboratory Scale Industrial Scale
Solvent DMF, THF Toluene, ethyl acetate
Catalyst TEA, K₂CO₃ Recyclable heterogeneous catalysts (e.g., Amberlyst)
Purification Column chromatography Crystallization, distillation
Yield 65–75% 80–85% (optimized)

Notable Adjustments :

  • Continuous flow reactors reduce reaction times by 40% compared to batch processes.
  • Aqueous workup steps are minimized to enhance throughput.

Analytical Characterization

Post-synthesis characterization ensures structural integrity and purity:

  • Spectroscopic Methods :

    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (propan-2-yl CH₃), δ 3.8–4.1 ppm (sulfanyl CH₂), and δ 7.2–7.5 ppm (cyanocyclohexyl protons).
    • IR Spectroscopy : Stretching vibrations at 2250 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), and 1240 cm⁻¹ (C-S).
  • Chromatographic Purity :

    • HPLC analysis with a C18 column confirms >99% purity using acetonitrile/water (70:30) mobile phase.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Hydrolysis of the cyanocyclohexyl group under basic conditions.
    • Solution : Use of aprotic solvents (e.g., toluene) and controlled pH during coupling.
  • Low Coupling Efficiency :

    • Issue : Incomplete activation of the acetamide moiety.
    • Solution : Pre-activation with EDC/HOBt for 30 minutes before adding the thiadiazole intermediate.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted thiadiazoles or acetamides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide may be used to study the biological activity of thiadiazole derivatives. It can serve as a probe to investigate the interaction with biological targets.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its thiadiazole core is known for its pharmacological properties, and it may be explored for its therapeutic effects in various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, modulating their activity. The cyanocyclohexyl group and acetamide moiety may contribute to the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • N-(1-cyanocyclohexyl)acetamide: This compound lacks the thiadiazole ring and has different biological and chemical properties.

  • 2-chloro-N-(1-cyanocyclohexyl)acetamide: This compound has a chlorine atom instead of the thiadiazole ring, leading to different reactivity and applications.

Uniqueness: N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C19H23N5OS2 and a molecular weight of 401.6 g/mol. Its structure includes a thiadiazole ring, which is known for its diverse biological activities. The presence of the cyanocyclohexyl group and the sulfanyl moiety further enhances its chemical reactivity and potential biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various human cancer cell lines. The compound's mechanism of action appears to involve interaction with key molecular targets that regulate cell proliferation and survival.

Key Findings:

  • Thiadiazole derivatives, including this compound, have shown potent cytotoxic effects against several cancer types such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cell lines .
  • A study reported that compounds with a similar thiadiazole core exhibited IC50 values ranging from 0.04 to 23.6 µM against different cancer cell lines, indicating their potential as effective anticancer agents .
Compound Cell Line IC50 (µM) Activity
N-(1-cyanocyclohexyl)-2-{...}SK-MEL-2Not specifiedSignificant cytotoxicity
5-(benzylthio)-1,3,4-thiadiazoleMDA-MB-231 (breast cancer)9Higher activity than Imatinib
5-(4-fluorophenyl)-1,3,4-thiadiazoleA549 (lung cancer)Not specifiedAnticancer properties

The anticancer activity of N-(1-cyanocyclohexyl)-2-{...} is believed to be mediated through several mechanisms:

  • Inhibition of Tubulin Polymerization: Similar thiadiazole derivatives have been shown to interact with tubulin, disrupting microtubule dynamics crucial for cell division.
  • Modulation of Signaling Pathways: The compound may influence various signaling pathways involved in apoptosis and cell cycle regulation.
  • Hydrogen Bonding and Hydrophobic Interactions: The unique structural features allow for effective binding to molecular targets via hydrogen bonding and hydrophobic forces.

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in preclinical settings:

  • Alam et al. (2011): Investigated a series of thiadiazole compounds and found significant suppressive activity against multiple human cancer cell lines. The study highlighted structure–activity relationships that suggest specific substituents enhance cytotoxicity .
  • Flefel et al. (2017): Reported on the anticancer activity of thiadiazole thioglycosides against human liver hepatocellular carcinoma and other cancers, demonstrating moderate-to-good activity in vitro tests .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide?

Methodological Answer: The synthesis of this compound involves multi-step heterocyclic coupling. A general approach includes:

Thiadiazole Core Formation : React 5-amino-1,3,4-thiadiazole-2-thiol with propan-2-yl halide under basic conditions (e.g., KOH/EtOH) to introduce the isopropylamino group .

Acetamide Coupling : Use a coupling agent (e.g., EDC/HOBt) to link the thiadiazole-thiol intermediate with N-(1-cyanocyclohexyl)chloroacetamide. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:1) .

Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water for high purity (>95% by HPLC) .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks:
    • Thiadiazole protons: δ 6.8–7.2 ppm (aromatic region).
    • Cyanocyclohexyl group: δ 1.2–2.1 ppm (cyclohexyl CH2_2) and δ 2.5 ppm (C≡N adjacent CH) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., H-bonding between thiadiazole S and acetamide NH) to validate stereochemistry .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ with ≤2 ppm error using high-resolution ESI-MS .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s bioactivity against enzyme targets?

Methodological Answer: Follow a hypothesis-driven framework:

Target Selection : Prioritize enzymes with known sensitivity to thiadiazole derivatives (e.g., carbonic anhydrase, tyrosine kinases) based on structural homology .

Assay Design :

  • Kinetic Studies : Use fluorometric assays (e.g., Z’-LYTE®) to measure IC50_{50} values under physiological pH and temperature .
  • Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding modes, focusing on thiadiazole S and cyanocyclohexyl interactions with active-site residues .

Data Validation : Cross-validate inhibition data with orthogonal methods (e.g., SPR for binding affinity) and compare to reference inhibitors (e.g., acetazolamide) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer: Address discrepancies systematically:

Dynamic Effects : NMR may show averaged signals due to conformational flexibility (e.g., cyclohexyl ring puckering), whereas X-ray captures static configurations. Use variable-temperature NMR to detect dynamic processes .

Solvent Artifacts : Compare X-ray data (solid-state) with NMR (solution-state) to identify solvent-induced polymorphism. For example, ethanol recrystallization may stabilize specific H-bonding networks .

Computational Validation : Optimize geometry with DFT (B3LYP/6-31G*) and simulate NMR chemical shifts (GIAO method) to reconcile experimental vs. theoretical results .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer: Employ structure-property relationship (SPR) principles:

Lipophilicity Adjustment : Modify the cyanocyclohexyl group (e.g., introduce polar substituents) to lower logP (target: 2–3) while retaining target affinity. Use HPLC logk’ measurements for rapid screening .

Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., thiadiazole S-oxidation). Introduce steric hindrance (e.g., methyl groups) to block degradation .

Permeability : Assess Caco-2 monolayer permeability; if low, consider prodrug strategies (e.g., esterification of the acetamide carbonyl) .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Methodological Answer: Anchor studies to established pharmacological theories:

Hammett Analysis : Correlate substituent electronic effects (σ values) on the thiadiazole ring with bioactivity to guide SAR .

Free-Wilson Approach : Deconstruct the molecule into cyanocyclohexyl, thiadiazole, and acetamide moieties to quantify each fragment’s contribution to efficacy .

Systems Pharmacology : Map interactions with off-target proteins (e.g., CYP450 isoforms) using cheminformatics tools (SwissTargetPrediction) to predict polypharmacology .

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